REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[Mg]Br.C1COCC1.[CH:16]12[O:21][CH:20]1[CH2:19][CH2:18][CH2:17]2.[NH4+].[Cl-]>[Cu]I>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:19]1[CH2:18][CH2:17][CH2:16][CH:20]1[OH:21] |f:3.4|
|
Name
|
(2-methoxyphenyl)magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
47.4 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Copper(I) iodide
|
Quantity
|
0.632 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
6-oxabicyclo[3.1.0]hexane
|
Quantity
|
4.11 mL
|
Type
|
reactant
|
Smiles
|
C12CCCC2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SG, 0% to 60% EtOAc/Hex)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1C(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 47 mmol | |
AMOUNT: MASS | 9.03 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |